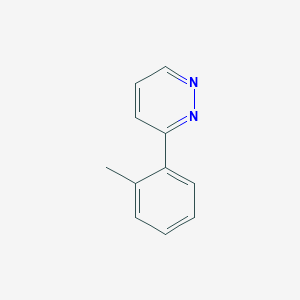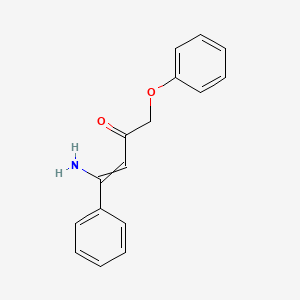
2-(4-methoxyphenyl)pyrazine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)pyrazine N-oxide is an organic compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)pyrazine N-oxide typically involves the oxidation of 2-(4-methoxyphenyl)pyrazine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)pyrazine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrazine derivatives, while reduction can regenerate the parent pyrazine.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)pyrazine N-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)pyrazine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazines: Known for their antimicrobial and antitumor activities.
Pyridazines: Used in medicinal chemistry for their diverse biological activities.
Piperazines: Widely employed in pharmaceuticals for their therapeutic properties
Uniqueness
2-(4-Methoxyphenyl)pyrazine N-oxide is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
922525-03-9 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)11-8-12-6-7-13(11)14/h2-8H,1H3 |
Clé InChI |
GIYFBXYHTNOMPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)




![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)


![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
